(S)-sec-butylbenzene

Physical Chemistry Solvent Selection Process Engineering

(S)-sec-butylbenzene (CAS 5787-28-0) is the single (S)-enantiomer of the alkylbenzene compound sec-butylbenzene. As an enantiomer of (R)-sec-butylbenzene (CAS 5787-29-1), it possesses a defined stereocenter, in contrast to the racemic mixture (CAS 135-98-8).

Molecular Formula C10H14
Molecular Weight 134.22 g/mol
CAS No. 5787-28-0
Cat. No. B1245190
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(S)-sec-butylbenzene
CAS5787-28-0
Molecular FormulaC10H14
Molecular Weight134.22 g/mol
Structural Identifiers
SMILESCCC(C)C1=CC=CC=C1
InChIInChI=1S/C10H14/c1-3-9(2)10-7-5-4-6-8-10/h4-9H,3H2,1-2H3/t9-/m0/s1
InChIKeyZJMWRROPUADPEA-VIFPVBQESA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Procuring (S)-sec-Butylbenzene (CAS 5787-28-0): Sourcing the Defined (S)-Enantiomer of a Chiral Alkylbenzene


(S)-sec-butylbenzene (CAS 5787-28-0) is the single (S)-enantiomer of the alkylbenzene compound sec-butylbenzene [1]. As an enantiomer of (R)-sec-butylbenzene (CAS 5787-29-1), it possesses a defined stereocenter, in contrast to the racemic mixture (CAS 135-98-8) [2]. Its predicted physicochemical properties include a density of 0.9±0.1 g/cm³, a boiling point of 173.3±0.0 °C at 760 mmHg, and a LogP of 4.09, with a molecular weight of 134.22 g/mol [3]. It is a flammable, colorless liquid that is nearly insoluble in water but miscible with organic solvents [3].

Why Bulk (S)-sec-Butylbenzene Cannot Be Replaced by Racemic sec-Butylbenzene (CAS 135-98-8)


Procuring the specific (S)-enantiomer is not equivalent to purchasing the cheaper, bulk racemic sec-butylbenzene (CAS 135-98-8). The two forms are distinct chemical entities with different CAS numbers and stereochemical identities [1]. This is critical because enantiomers interact with other chiral environments—such as biological targets or chiral catalysts—in fundamentally different ways [2]. For example, in asymmetric synthesis, the use of a racemic mixture can lead to undesired side reactions, the formation of diastereomers, and reduced yields of the target enantiopure product, whereas the single (S)-enantiomer provides the necessary stereochemical purity to drive a reaction towards a specific outcome [3]. The following section details the specific, quantitative differentiators that inform this selection.

Quantitative Differentiation Guide: Head-to-Head Data for (S)-sec-Butylbenzene (CAS 5787-28-0) vs. Comparators


Physical Property Profile: (S)-sec-Butylbenzene vs. Racemic sec-Butylbenzene

A procurement decision may consider the predicted physicochemical properties of the single enantiomer against the experimental values for the racemic mixture. (S)-sec-butylbenzene has a predicted boiling point of 173.3±0.0 °C at 760 mmHg and a predicted density of 0.9±0.1 g/cm³ . In contrast, the racemic mixture (CAS 135-98-8) has an experimentally determined boiling point of 174 °C and density of 0.863 g/cm³ at 25 °C [1]. The predicted refractive index for the (S)-enantiomer is 1.490, while the racemate has an experimental refractive index (n20/D) of 1.489 . While these differences are subtle, they underscore that the enantiomer's properties are not identical to the racemate's, which can be a factor in specialized applications.

Physical Chemistry Solvent Selection Process Engineering

Stereochemical Purity: The Defined (S)-Configuration vs. the Racemate

The most critical differentiator is the defined stereochemistry. (S)-sec-butylbenzene is a single enantiomer with a specific 3D orientation around the chiral carbon, as confirmed by its InChI string [1]. The racemic sec-butylbenzene is a 50:50 mixture of (S)- and (R)-enantiomers. For any application requiring stereocontrol—such as a chiral ligand, a chiral building block, or a standard for chiral analysis—this purity is paramount. The enantiomeric excess (% ee) is a key quality attribute for the single enantiomer that does not apply to the racemate [2].

Stereochemistry Analytical Chemistry Quality Control

Conformational Population and Spectroscopic Distinction from Achiral Alkylbenzene Analogs

Spectroscopic studies differentiate sec-butylbenzene from its non-chiral structural analogs. In contrast to n-propylbenzene, where the anti conformer is favored, the presence of the alpha methyl group in sec-butylbenzene dramatically shifts the conformational population, with the most strongly populated conformer (G1) exhibiting a gauche arrangement [1]. This unique conformational landscape is an inherent property of the chiral sec-butylbenzene scaffold, making it a distinct structural probe and potentially altering its behavior in molecular recognition events compared to achiral analogs like n-propylbenzene [1].

Spectroscopy Conformational Analysis Molecular Structure

Optimal Application Scenarios for Procuring (S)-sec-Butylbenzene (CAS 5787-28-0)


Use as a Defined Chiral Building Block in Enantioselective Synthesis

The primary value proposition of (S)-sec-butylbenzene is as a stereochemically pure starting material or intermediate. Its defined (S)-configuration is essential for constructing more complex chiral molecules in pharmaceuticals and agrochemicals, where the final product's stereochemistry is critical for its biological activity [1][2].

Employment as a Standard in Chiral Analytical Method Development

Due to its well-defined stereocenter, (S)-sec-butylbenzene serves as an ideal standard for developing and validating chiral HPLC or SFC separation methods [2]. It can be used to confirm the retention time of the (S)-enantiomer and calculate the enantiomeric excess of an unknown sample, a task for which the racemate is insufficient.

Solvent or Additive in Asymmetric Catalysis Requiring Stereocontrol

In reactions involving chiral catalysts or reagents, the use of a single enantiomer as a solvent or additive can be crucial. The (S)-sec-butylbenzene provides a defined chiral environment that can influence the stereochemical outcome of a reaction, preventing the potential confounding effects introduced by the (R)-enantiomer present in the racemic mixture [3].

Precursor for the Synthesis of (S)-Secondary Butyl Quinoline

The industrial production of sec-butyl quinoline, a key intermediate for fragrances, relies on sec-butylbenzene [1]. While this is typically done with the racemate, the procurement of the (S)-enantiomer enables the synthesis of the corresponding enantiopure quinoline derivative, which may possess distinct olfactory properties and represents a high-value, specialized application.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

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